molecular formula C12H17FN2 B1443082 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine CAS No. 1248926-63-7

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

Cat. No.: B1443082
CAS No.: 1248926-63-7
M. Wt: 208.27 g/mol
InChI Key: KWRYAKLAVSLUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine is a chemical compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol . Its CAS Registry Number is 1248926-63-7, and it is identified in public databases such as PubChem under the CID 54594112 . This compound is supplied as a liquid and is typically stored at room temperature . As a specialized research chemical, it is part of the piperidine class of compounds, which are of significant interest in medicinal chemistry and drug discovery for their potential as building blocks in the synthesis of more complex molecules . The structure features both a fluorinated aromatic ring and an amine-substituted piperidine, making it a valuable intermediate for exploring structure-activity relationships and developing novel pharmacologically active agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or any veterinary applications. It can be provided in various standard and custom packaging specifications, including palletized pails, fiber and steel drums, and super sacks. Available in multiple grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, and higher), as well as Mil Spec, ACS, Reagent, and Pharmaceutical Grades to meet specific research requirements .

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-4-5-11(13)12(7-9)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRYAKLAVSLUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine typically involves:

  • Formation of the piperidine ring.
  • Introduction of the 2-fluoro-5-methylphenyl substituent.
  • Functional group transformations including reduction and protection/deprotection steps.
  • Purification and characterization.

The compound is often synthesized starting from substituted benzaldehydes or nitrobenzenes, followed by nucleophilic substitution and reductive amination steps.

Preparation via Reaction of 2-Methyl-5-nitrobenzaldehyde with Piperidine

One reported method begins with 2-methyl-5-nitrobenzaldehyde reacting with piperidine to form a piperidinyl intermediate. This step involves the formation of the piperidine ring linked to the substituted phenyl group.

  • The initial condensation yields a nitro-substituted intermediate.
  • Subsequent reduction of the nitro group to an amine is performed using reducing agents such as Raney nickel with hydrazine hydrate or Zn/NH4Cl in ethanol/ethyl acetate mixtures.
  • The amine intermediate can then be cyclized or further functionalized to yield the target piperidin-3-amine derivative.

Radiolabeling and Advanced Functionalization Techniques

In more advanced synthetic routes, particularly those aimed at preparing radiolabeled analogs for imaging or receptor studies, the following methods are employed:

For example, the preparation of a related fluorinated piperidine derivative involved these steps with yields ranging from moderate to high depending on the step and conditions. The reduction step using Zn/NH4Cl was particularly effective for nitro group reduction in sensitive substrates.

Miyaura Borylation and Cu-Mediated Radiofluorination (For Radiolabeled Derivatives)

For radiolabeled variants, the Miyaura borylation reaction is used to prepare pinacol boronate ester precursors, which are then subjected to copper-mediated radiofluorination using fluorine-18. This method provides:

  • High radiochemical purity (>99%).
  • Radiochemical yields around 17 ± 3%.
  • Efficient incorporation of fluorine-18 under mild conditions.

This approach is adaptable for automation and routine production of fluorinated piperidine derivatives for PET imaging.

Summary Table of Key Preparation Steps and Yields

Step Reaction Type Conditions/Notes Yield (%) Reference
Condensation of 2-methyl-5-nitrobenzaldehyde with piperidine Ring formation Standard condensation Not specified
Reduction of nitro group Catalytic reduction Raney Ni/hydrazine or Zn/NH4Cl in EtOH/EtOAc 63–90+
Cyclization to benzimidazolone Cyclization with triphosgene Nearly quantitative ~100
Nitration of 2-fluoro-5-halotoluene Electrophilic aromatic substitution 16 h reaction time 64–72
Nucleophilic substitution with Boc-protected 4-aminopiperidine Nucleophilic aromatic substitution Moderate to good yields 29–70
Miyaura borylation Pd-catalyzed borylation Using pinacol boronate and Pd catalyst 48
Cu-mediated radiofluorination Radiolabeling 110 °C, 10 min, Cu(py)4(OTf)2 catalyst 17 ± 3 (radiochemical yield)

Analytical and Characterization Techniques

Throughout the preparation, the following analytical methods are used to confirm structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy including ^1H, ^13C, and ^19F NMR.
  • Mass spectrometry (MS).
  • Infrared spectroscopy (IR).
  • High-performance liquid chromatography (HPLC) for purity.
  • Inductively Coupled Plasma Mass Spectrometry (ICP/MS) for metal catalyst residues.

Research Findings and Optimization Notes

  • The reduction of nitro groups is a critical step and choice of reducing agent affects yield and purity. Zn/NH4Cl in ethanol/ethyl acetate is preferred for sensitive substrates.
  • Cyclization using triphosgene is more efficient than carbonyldiimidazole for benzimidazolone formation.
  • Deprotection steps can lead to by-products; careful control of conditions is necessary.
  • Radiolabeling via Cu-mediated fluorination is efficient and suitable for producing PET tracers with high purity.
  • The presence of fluorine and methyl substituents on the phenyl ring influences reactivity and selectivity in nucleophilic substitutions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₇FN₂ (inferred from IUPAC name).
  • Role : Intermediate in Suzuki–Miyaura cross-coupling reactions for drug synthesis .
  • Commercial Availability : Available as a building block from suppliers like CymitQuimica (50 mg: €497; 500 mg: €1,360) .

The compound is compared to structurally and functionally related amines and piperidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Applications/Properties References
1-(2-Fluoro-5-methylphenyl)piperidin-3-amine C₁₂H₁₇FN₂ 2-Fluoro-5-methylphenyl, piperidin-3-amine Kinase inhibitor intermediate
(R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride C₉H₁₂ClFN 2-Fluoro-5-methylphenyl, ethanamine Chiral amine for enantioselective synthesis
(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine C₂₂H₂₆F₃N₂O₂ Methoxy, trifluoromethoxy, benzyl, phenyl Serotonin receptor modulation
1-(2-Hydroxy-5-methylphenyl)but-2-en-1-one C₁₁H₁₂O₂ Hydroxy, methyl, α,β-unsaturated ketone Precursor for chromanone synthesis
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine C₂₄H₁₇F₆N₇O Benzoimidazole, triazole, trifluoromethyl Anticancer candidate (patented)
Structural Differences and Pharmacological Implications
  • Aromatic Substituents: The 2-fluoro-5-methylphenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to 2-hydroxy-5-methylphenyl derivatives (e.g., 1-(2-hydroxy-5-methylphenyl)but-2-en-1-one), which are prone to phase II conjugation .
  • Amine Positioning :

    • The piperidin-3-amine scaffold allows for conformational flexibility, enabling interactions with kinase active sites. In contrast, ethanamine derivatives (e.g., (R)-1-(2-fluoro-5-methylphenyl)ethanamine hydrochloride) exhibit rigidity, favoring selective binding to G-protein-coupled receptors .
Pharmacological Activity
  • Kinase Inhibition : The target compound’s role in synthesizing linifanib highlights its utility in oncology, whereas benzoimidazol-amine derivatives (e.g., ) target tyrosine kinases with broader anticancer activity .
  • Serotonin Modulation : Piperidine derivatives like (2S,3S)-N-[2-methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine show selectivity for 5-HT₁B/1D receptors, indicating divergent therapeutic applications compared to the target compound .

Biological Activity

1-(2-Fluoro-5-methylphenyl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a fluorinated phenyl group. Its molecular formula is C12H16FN, and it has a molecular weight of approximately 201.27 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes relevant to disease processes, including those involved in cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)TBDApoptosis induction
Piperidine derivativesFaDu (hypopharyngeal)TBDCytotoxicity enhancement

Studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest. The structural modifications, such as fluorination, may enhance these effects by improving binding affinity to target proteins.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of piperidine derivatives. For instance, compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:

CompoundTarget EnzymeInhibition (%)Reference
This compoundAChETBD
Donepezil (reference)AChE~80%

These findings suggest that the compound could serve as a lead for developing new treatments for neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the efficacy of similar piperidine compounds in inducing apoptosis in cancer cell lines. For example, compounds exhibiting structural similarities to this compound have shown promising results in reducing cell viability at micromolar concentrations.

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the structure has been shown to influence the biological activity significantly. The fluorine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to cross biological membranes and interact with intracellular targets.

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the amine.
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side reactions.
  • Base Selection : Strong bases (e.g., NaOH) favor deprotonation but require moisture-free conditions.

A comparative study of catalysts (e.g., Pd for cross-coupling variants) is recommended to explore yield improvements .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and aromatic signals (δ 6.8–7.2 ppm for fluorophenyl). ¹⁹F NMR confirms the fluorine substituent (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the structure.
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral analysis .

Advanced: How do the electronic effects of the 2-fluoro and 5-methyl substituents influence the compound's reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Fluoro Group : Increases electrophilicity of the phenyl ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites). It also improves metabolic stability by resisting oxidative degradation .
  • Electron-Donating Methyl Group : Introduces steric hindrance, potentially reducing off-target binding. Combined with fluorine, it creates a balanced lipophilicity (logP ~2.5), optimizing blood-brain barrier penetration in CNS studies .

Q. Experimental Validation :

  • QSAR Models : Correlate substituent effects with IC₅₀ values in receptor-binding assays.
  • Hammett Constants : Quantify electronic contributions (σₘ for -F: +0.34; σₚ for -CH₃: -0.17) to predict reactivity .

Advanced: What strategies are effective in resolving enantiomers of this chiral amine?

Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer in organic solvents .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Q. Analytical Validation :

  • Circular Dichroism (CD) : Confirms absolute configuration.
  • Polarimetry : Monitors enantiomeric excess (ee >98% required for pharmacological studies) .

Advanced: How can computational modeling predict the biological targets of this compound?

Answer:

  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs, kinases) using software like AutoDock Vina. Prioritize targets with high docking scores and complementary electrostatic surfaces .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
  • Pharmacophore Mapping : Align structural motifs (amine, fluorophenyl) with known active compounds .

Case Study : Docking to serotonin receptors (5-HT₂A) showed hydrogen bonding with Asp155 and π-π stacking with Phe339, suggesting CNS activity .

Advanced: What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

Answer:
Key Impurities :

  • Synthetic Byproducts : Unreacted halides or dimerization products.
  • Degradants : Hydrolysis products (e.g., free amine under acidic conditions).

Q. Analytical Solutions :

  • HPLC-MS/MS : Use C18 columns (ACN/0.1% formic acid) with MRM detection for sensitivity (LOD <0.1%).
  • Forced Degradation Studies : Expose to heat, light, and humidity to identify stability-linked impurities .

Regulatory Compliance : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
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1-(2-Fluoro-5-methylphenyl)piperidin-3-amine

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